{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid
Overview
Description
“{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid” is a chemical compound with the molecular formula C13H14N2O5S. It has a molecular weight of 310.33 g/mol . The IUPAC name for this compound is 2-(((6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O5S/c1-19-9-3-7-8(4-10(9)20-2)14-11(15-13(7)18)5-21-6-12(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)(H,14,15,18) . The Canonical SMILES for this compound is COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O)OC .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.33 g/mol . It has a topological polar surface area of 123 Ų and a complexity of 442 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 6 .
Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) highlighted the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds related to the specified chemical structure. These compounds were evaluated for their antimicrobial and anticonvulsant activities. Certain derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. Additionally, some compounds showed potent anticonvulsant activity, suggesting potential applications in treating seizures or convulsions (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antihypoxic and Antioxidant Effects
Ukrainets, Mospanova, and Davidenko (2014) synthesized a series of N-R-amides derived from a similar chemical structure to the one . The study aimed to find new substances with antihypoxic action. Some of these compounds demonstrated high antihypoxic effects, indicating potential benefits in conditions where tissues are deprived of adequate oxygen supply. The research suggested that one of the compounds could be further tested as a potential antioxidant (Ukrainets, Mospanova, & Davidenko, 2014).
Antitumor Activity
Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones that showed significant broad-spectrum antitumor activity. The study indicated that certain derivatives were more potent than the positive control used, suggesting promising applications in cancer therapy (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-19-9-3-7-8(4-10(9)20-2)14-11(15-13(7)18)5-21-6-12(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMRJRZNGUTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.